2-Hydroxy-4-propionamidobenzoic acid
Overview
Description
2-Hydroxy-4-propionamidobenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group and a propionamide group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-propionamidobenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing environmental impact is also a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-propionamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The propionamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-4-propionamidobenzoic acid or 2-carboxy-4-propionamidobenzoic acid.
Reduction: Formation of 2-hydroxy-4-propionamidobenzylamine.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-propionamidobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-propionamidobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and propionamide groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the propionamide group, making it less versatile in certain chemical reactions.
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and applications.
2-Hydroxy-4-aminobenzoic acid: Contains an amino group instead of a propionamide group, leading to different chemical properties and uses.
Uniqueness
2-Hydroxy-4-propionamidobenzoic acid is unique due to the presence of both hydroxyl and propionamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-4-(propanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-7(10(14)15)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPVBLXGMPDDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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